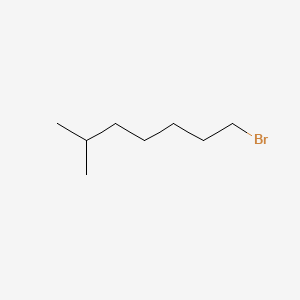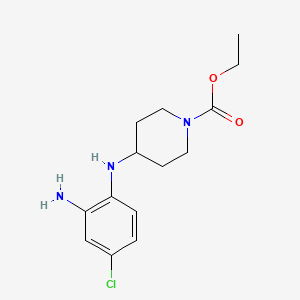
4-溴-3-甲基苯胺
描述
4-Bromo-3-methylaniline, also known as 5-Amino-2-bromotoluene or 4-Bromo-m-toluidine, is a chemical compound with the molecular formula C7H8BrN . It is a solid substance that appears as a white to gray to brown powder or crystalline .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylaniline involves multiple steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally, bromination . The nitro group is meta-directing, which means it must be added first. The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylaniline can be represented by the linear formula BrC6H3(CH3)NH2 . The molecular weight of this compound is 186.05 .Chemical Reactions Analysis
4-Bromo-3-methylaniline is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is also suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis
4-Bromo-3-methylaniline is a solid substance that appears as a white to gray to brown powder or crystalline . It has a melting point of 80-82 °C and a boiling point of 240 °C . The compound is air-sensitive and should be stored under inert gas .科学研究应用
Chemical Synthesis
4-Bromo-3-methylaniline is used as a starting material in the synthesis of various organic compounds. Its unique structure, which includes a bromine atom and an amine group, makes it a versatile reagent in organic synthesis .
Preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
This compound has been used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one . This indicates its potential use in the synthesis of pyrrolidinone derivatives, which are found in a variety of pharmaceuticals and biologically active compounds.
作用机制
Target of Action
4-Bromo-3-methylaniline is a chemical compound that primarily targets the respiratory system
Pharmacokinetics
It is generally known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-methylaniline. For instance, exposure to light and heat may degrade the compound, reducing its effectiveness . Additionally, the compound should be handled in a well-ventilated area to minimize inhalation exposure .
安全和危害
4-Bromo-3-methylaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The future directions of 4-Bromo-3-methylaniline research could involve its use in the synthesis of other complex organic compounds. Its reactions with distonic radical cations could be further investigated using ion-trap mass spectrometry . Additionally, the compound’s potential applications in the pharmaceutical industry could be explored.
属性
IUPAC Name |
4-bromo-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGELSFOYDPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219383 | |
| Record name | 4-Bromo-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylaniline | |
CAS RN |
6933-10-4 | |
| Record name | 4-Bromo-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 4-bromo-3-methylaniline?
A1: 4-Bromo-3-methylaniline serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for creating complex molecules, particularly in the synthesis of:
- Biaryl Compounds: It can be coupled with arylboronic acids via Suzuki coupling reactions to yield biaryl derivatives. For example, it's used to synthesize 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. []
- Tröger's Base Analogues: Researchers utilize it in the multi-step synthesis of linearly fused Tröger's base analogues, which have potential applications in catalysis and material science. [, , ]
- Glycosylamines: It reacts with D-glucose and D-galactose to form β-D-glucopyranosyl- and β-D-galactopyranosylamines, which are valuable intermediates in carbohydrate chemistry. [, ]
Q2: What analytical techniques are used to characterize compounds derived from 4-bromo-3-methylaniline?
A2: Various analytical techniques are employed to characterize the intermediates and final products synthesized from 4-bromo-3-methylaniline. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are widely used for structural elucidation. [, ]
- Mass Spectrometry: This technique helps determine the molecular weight and identify the synthesized compounds. [, ]
- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules. []
- Melting Point Analysis: This simple technique helps confirm the identity and purity of solid compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














